2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
2-(Cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a thienopyrimidine derivative characterized by a cinnamylthio substituent at the 2-position of the pyrimidinone core. Thienopyrimidines are heterocyclic compounds with a fused thiophene and pyrimidine ring system, often explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-16-15-13-9-4-10-14(13)23-17(15)20-18(19-16)22-11-5-8-12-6-2-1-3-7-12/h1-3,5-8H,4,9-11H2,(H,19,20,21)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAYWTSKNJMELX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired compound. The reaction conditions often include the use of Pd(dppf)Cl2 as a catalyst and carbon monoxide as a reagent .
Chemical Reactions Analysis
2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated for its potential as an antimalarial agent due to its activity against Plasmodium falciparum.
Cancer Research: Some derivatives of thieno[2,3-d]pyrimidine have demonstrated antitumor activity against human pulmonary carcinoma cell lines.
Antimicrobial Activity: The compound and its derivatives have shown antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, in cancer research, it acts as an epidermal growth factor receptor (EGFR) inhibitor, binding to the active site of the receptor and inhibiting its kinase activity . This inhibition disrupts the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 2-Position
The 2-position of the thienopyrimidinone scaffold is critical for modulating biological activity. Key analogs and their substituents include:
Key Observations :
Physicochemical Properties
Comparative data for select compounds:
Notes:
- The cinnamylthio derivative’s IR spectrum shows a distinct C=O stretch at 1670 cm⁻¹, consistent with pyrimidinone analogs .
- Mercapto derivatives exhibit higher melting points (>300°C) due to hydrogen bonding .
Anticancer Activity
- Cinnamylthio Derivative : Predicted to inhibit EGFR/VEGFR-2 kinases due to structural similarity to dual inhibitors reported in .
- Mercapto Derivatives : Exhibit antimycobacterial activity (MIC = 1.56 µg/mL) and tyrosinase inhibition (IC₅₀ = 0.89 µM for compound 4g) .
Enzyme Inhibition
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., NO₂): Improve tyrosine kinase inhibition (e.g., compound 6 in ) .
- Hydrophobic Substituents (e.g., cinnamyl) : Enhance blood-brain barrier penetration but may increase metabolic instability .
Biological Activity
2-(Cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound notable for its unique bicyclic structure that integrates thieno and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Kinases play critical roles in various cellular processes, including cell signaling and metabolism, making them significant targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 297.41 g/mol. The presence of the cinnamylthio group enhances its chemical properties and biological activities.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant kinase inhibition. Preliminary studies suggest that this compound may inhibit specific protein kinases, although detailed mechanisms and specific IC50 values require further investigation.
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Potential kinase inhibitor | TBD |
| 6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | Moderate kinase inhibition | TBD |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | Enhanced selectivity towards certain kinases | TBD |
The structural uniqueness of this compound may confer distinct pharmacological properties compared to similar compounds. The cinnamylthio group may enhance lipophilicity and modulate interactions with biological targets differently than those lacking this moiety.
Antitumor Activity
In vitro studies have demonstrated that compounds with similar structural features exhibit antitumor activity. For instance, related compounds have shown activity against various cancer cell lines such as HEPG2 and MCF-7.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 11.2 |
| Compound B | MCF-7 | 24.2 |
These findings suggest that this compound could be a promising candidate for further development as an antitumor agent.
Understanding the binding affinity and selectivity of this compound with various proteins is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to assess these interactions.
Case Studies
- Study on Kinase Inhibition : A recent study evaluated the effects of this compound on a panel of kinases. The results indicated a promising inhibitory effect on several key kinases involved in cancer progression.
- Antitumor Efficacy : Another study focused on the antitumor efficacy of related compounds in vitro against HEPG2 and MCF-7 cell lines. The results showed that modifications to the core structure could enhance activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
